molecular formula C8H7ClO4S B130791 4-Chloro-2-(methylsulfonyl)benzoic acid CAS No. 142994-03-4

4-Chloro-2-(methylsulfonyl)benzoic acid

Cat. No. B130791
M. Wt: 234.66 g/mol
InChI Key: VACSKKVZIVNUDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds, such as 4-(methylsulfonyl)benzoic acid, has been described using a process that involves reduction, methylation, oxidation, and purification steps, resulting in a high purity product suitable for large-scale production . The methylation step notably uses chloroacetic acid, which is highlighted for its environmental benefits compared to dimethyl sulfate . Another related compound, methyl 4-chloro-2-(N-methyl-N-phenylsulphonamide)benzoate, was synthesized through a series of reactions including diazotization, Sandmeyer reaction, oxidation, esterification, chlorination, condensation, and methylation, achieving a total yield of 44.2% . This improved process is noted for its industrial applicability due to higher yield and lower cost .

Molecular Structure Analysis

While the exact molecular structure of 4-Chloro-2-(methylsulfonyl)benzoic acid is not provided, the structure and conformation of related compounds have been studied using X-ray diffraction and other spectroscopic methods . For example, the molecular parameters and conformation of the dioxin ring in certain benzoic acid derivatives have been characterized, providing insights into the potential geometry and electronic structure of similar compounds . Additionally, the crystal and molecular-electronic structure of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride have been investigated, which could offer comparative data for understanding the structure of 4-Chloro-2-(methylsulfonyl)benzoic acid .

Chemical Reactions Analysis

The chemical reactivity of benzoic acid derivatives can be complex and is influenced by the substituents on the benzene ring. For instance, benzoic acid has been shown to add to oleic acid in the presence of methanesulfonic acid as a catalyst, forming an addition product . The yield and reactivity can vary significantly with different substituents, as seen with various substituted benzoic acids and phenols . This suggests that 4-Chloro-2-(methylsulfonyl)benzoic acid could also participate in similar addition reactions, although the specific outcomes would depend on the reaction conditions and the nature of the substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Chloro-2-(methylsulfonyl)benzoic acid can be inferred from the properties of related compounds. For example, the solubility, melting point, and stability of the compound would be influenced by the presence of the methylsulfonyl and chloro groups. The compound's acidity, as a benzoic acid derivative, would also be an important chemical property, potentially affecting its reactivity in various chemical environments. The exact properties would need to be determined experimentally, but the literature on similar compounds provides a starting point for such investigations .

Scientific Research Applications

Analytical Chemistry and Antioxidant Capacity Assays

4-Chloro-2-(methylsulfonyl)benzoic acid has been implicated in studies related to the ABTS/PP decolorization assay, which is a method used to assess the antioxidant capacity of various substances. This assay is important for understanding the reaction pathways of antioxidants and their ability to form coupling adducts, which are crucial for determining the total antioxidant capacity of phenolic compounds. The specificity and relevance of oxidation products, as well as the extent to which the coupling reaction contributes to total antioxidant capacity, are areas of ongoing research (Ilyasov et al., 2020).

Drug Delivery and Nanoformulations

In the context of cardiovascular diseases, the development of suitable delivery systems for therapeutic agents, including small organic compounds and nanoparticles, is crucial. Research has shown the potential of utilizing compounds like 4-Chloro-2-(methylsulfonyl)benzoic acid in creating effective formulations for targeted drug delivery to the cardiovascular system. These formulations aim to overcome physiological barriers and enhance therapeutic outcomes, indicating the compound’s role in advancing cardiovascular treatment modalities (Geldenhuys et al., 2017).

Environmental Studies and Degradation Processes

The degradation processes of related compounds, such as nitisinone (NTBC), have been studied to understand their stability and degradation pathways. This research is relevant for environmental monitoring and assessing the risks and benefits of such compounds' medical applications. Analyzing the stability of compounds like 4-Chloro-2-(methylsulfonyl)benzoic acid in various conditions can provide insights into their environmental fate and potential impact (Barchańska et al., 2019).

Organic Synthesis

The compound's utility extends to organic synthesis, where it serves as a building block for creating complex molecules. Its chemical properties, including reactivity and stability under different conditions, make it a valuable asset in synthesizing new organic compounds with potential applications in various industries, including pharmaceuticals and materials science. The exploration of its chemical transformations and the development of novel synthetic methodologies based on 4-Chloro-2-(methylsulfonyl)benzoic acid are areas of active research (Kazakova & Vasilyev, 2017).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with the compound are H315, H319, and H335, suggesting that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-chloro-2-methylsulfonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO4S/c1-14(12,13)7-4-5(9)2-3-6(7)8(10)11/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VACSKKVZIVNUDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=CC(=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60375509
Record name 4-Chloro-2-(methylsulfonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-(methylsulfonyl)benzoic acid

CAS RN

142994-03-4
Record name 4-Chloro-2-(methylsulfonyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=142994-03-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2-(methylsulfonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-2-(methylsulfonyl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.